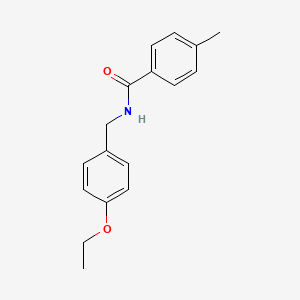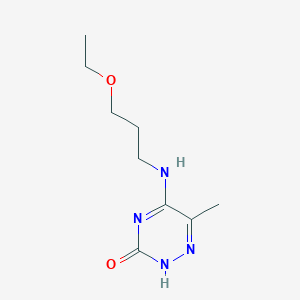![molecular formula C19H19N3O3S B4685531 3-(4-Methylphenyl)-5-oxo-N-[(oxolan-2-YL)methyl]-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide](/img/structure/B4685531.png)
3-(4-Methylphenyl)-5-oxo-N-[(oxolan-2-YL)methyl]-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide
Overview
Description
3-(4-Methylphenyl)-5-oxo-N-[(oxolan-2-YL)methyl]-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide: is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, a methylphenyl group, and an oxolan-2-ylmethyl substituent. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-5-oxo-N-[(oxolan-2-YL)methyl]-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Fusion with Pyrimidine Ring: The thiazole ring is then fused with a pyrimidine ring through a condensation reaction involving suitable aldehydes or ketones.
Introduction of the Methylphenyl Group: The methylphenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.
Attachment of the Oxolan-2-YLmethyl Group: The oxolan-2-ylmethyl group is typically attached through nucleophilic substitution reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-5-oxo-N-[(oxolan-2-YL)methyl]-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolopyrimidines with various functional groups.
Scientific Research Applications
3-(4-Methylphenyl)-5-oxo-N-[(oxolan-2-YL)methyl]-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-5-oxo-N-[(oxolan-2-YL)methyl]-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide: Lacks the oxolan-2-ylmethyl group.
3-(4-Methylphenyl)-5-oxo-N-[(oxolan-2-YL)methyl]-5H-[1,3]thiazolo[3,2-A]pyrimidine: Lacks the carboxamide group.
Uniqueness
The presence of the oxolan-2-ylmethyl group and the carboxamide functionality in 3-(4-Methylphenyl)-5-oxo-N-[(oxolan-2-YL)methyl]-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide makes it unique compared to other similar compounds. These functional groups contribute to its distinct chemical properties and potential biological activities.
Properties
IUPAC Name |
3-(4-methylphenyl)-5-oxo-N-(oxolan-2-ylmethyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-12-4-6-13(7-5-12)16-11-26-19-21-10-15(18(24)22(16)19)17(23)20-9-14-3-2-8-25-14/h4-7,10-11,14H,2-3,8-9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLCLZWPWKWCPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=C(C(=O)N23)C(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopropyl-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4685459.png)
![1-(2,3-dihydro-1H-inden-5-yl)-3-{1-[4-(propan-2-yl)phenyl]ethyl}urea](/img/structure/B4685460.png)
![(5E)-5-[[5-chloro-2-[3-(2,6-dimethylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4685465.png)
![3-amino-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B4685476.png)

![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B4685483.png)
![9-(1-ethyl-3-methylpyrazol-4-yl)-13-(2-nitrophenyl)-2,12,14,15,17-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,16-hexaene](/img/structure/B4685488.png)

![ethyl 4-ethyl-2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4685493.png)

![1-[(3,4-difluorophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4685512.png)
![6-methyl-3-[2-(4-methylphenoxy)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4685527.png)
![N-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4685530.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(4-bromophenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B4685555.png)
